8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl- 8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-
Brand Name: Vulcanchem
CAS No.: 113431-33-7
VCID: VC17292960
InChI: InChI=1S/C20H21N3O/c1-23(2)12-11-21-20(24)18-10-6-9-16-13-17(14-22-19(16)18)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,21,24)
SMILES:
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol

8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-

CAS No.: 113431-33-7

Cat. No.: VC17292960

Molecular Formula: C20H21N3O

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl- - 113431-33-7

Specification

CAS No. 113431-33-7
Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-3-phenylquinoline-8-carboxamide
Standard InChI InChI=1S/C20H21N3O/c1-23(2)12-11-21-20(24)18-10-6-9-16-13-17(14-22-19(16)18)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,21,24)
Standard InChI Key INTAOFYQFWWHSC-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNC(=O)C1=CC=CC2=CC(=CN=C21)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl- is C₂₀H₂₁N₃O, with a calculated molecular weight of 319.41 g/mol . The quinoline core is substituted at three positions:

  • 8-position: Carboxamide group (-CONH₂) linked to a 2-(dimethylamino)ethyl side chain.

  • 3-position: Phenyl ring.

The dimethylaminoethyl moiety introduces tertiary amine functionality, enhancing solubility in polar solvents and potential for protonation under physiological conditions.

Physicochemical Properties

Data from suppliers indicate variability in physical state (liquid or solid) and assay purity (99.0%–99.90%) . Key properties are summarized below:

PropertyValueSource
CAS Registry Number113431-33-7
Molecular FormulaC₂₀H₂₁N₃O
Molecular Weight319.41 g/mol (calculated)
AppearanceLiquid or solid
Assay99.0%–99.90%
Storage ConditionsSealed, dry, cool environment

Notably, critical parameters such as melting point, water solubility, and logP values are absent from available literature, highlighting gaps in characterization.

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocol for CAS 113431-33-7 is published, analogous quinoline carboxamides are synthesized via:

  • Quinoline Functionalization: Starting with 8-hydroxyquinoline, alkylation or amidation reactions introduce side chains. For example, 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were prepared by reacting 8-hydroxy precursors with alkyl/benzyl halides .

  • Carboxamide Formation: Coupling quinoline carboxylic acids with amines using activating agents (e.g., HATU, EDC) .

Applying these methods, the target compound could be synthesized by reacting 3-phenylquinoline-8-carboxylic acid with N,N-dimethylethylenediamine under peptide coupling conditions.

Structural Analogues and Activity

Research on related quinoline carboxamides reveals biological relevance:

  • Carbonic Anhydrase Inhibition: 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides exhibit nanomolar inhibition of hCA I and II isoforms . Compound 5h (Ki = 33.0 nM for hCA II) highlights the role of the quinoline scaffold in enzyme binding .

  • Antimicrobial and Anticancer Potential: Quinoline derivatives are known for antiproliferative and antibacterial activities, often attributed to metal chelation and intercalation into DNA .

Though direct data for CAS 113431-33-7 are lacking, its structural similarity to these compounds suggests possible enzyme inhibition or cytotoxic properties.

Challenges and Future Directions

Data Gaps

Critical limitations include:

  • Absence of Solubility and Stability Data: Essential for pharmacokinetic profiling.

  • Unconfirmed Biological Targets: Requires enzyme inhibition assays (e.g., carbonic anhydrase, kinases).

Research Opportunities

  • Stereochemical Analysis: Determine the impact of stereochemistry on activity if chiral centers exist.

  • Structure-Activity Relationships (SAR): Modify the phenyl or dimethylaminoethyl groups to optimize potency.

  • In Silico Modeling: Predict binding modes with targets like hCA II using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator